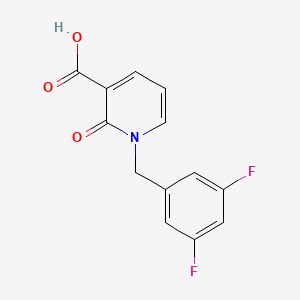
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a difluorobenzyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the pyridine derivative.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The difluorobenzyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but features a pyrrolidine ring instead of a pyridine ring.
3,5-Difluorobenzyl chloride: This compound is a precursor in the synthesis of various difluorobenzyl derivatives.
2,6-Difluorobenzonitrile: Another related compound with different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a keto and carboxylic acid group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9F2NO3 |
|---|---|
Molekulargewicht |
265.21 g/mol |
IUPAC-Name |
1-[(3,5-difluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c14-9-4-8(5-10(15)6-9)7-16-3-1-2-11(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
InChI-Schlüssel |
NSBSQBMCZLAVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



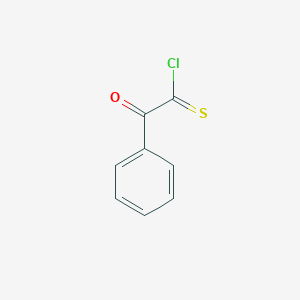
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)


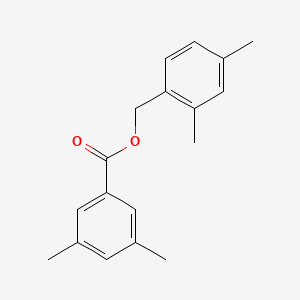
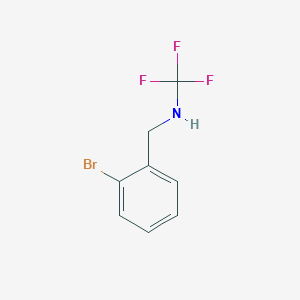
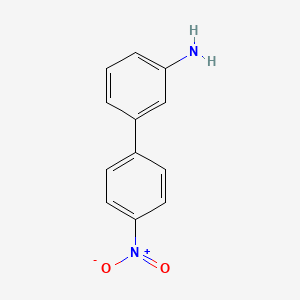

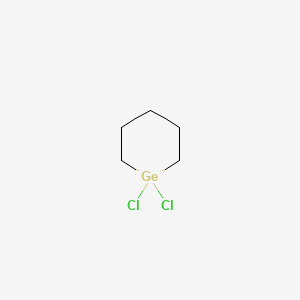

![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
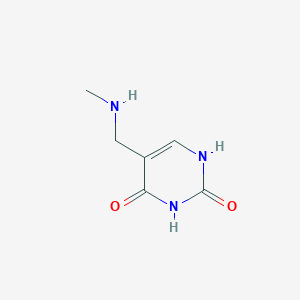
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
